molecular formula C10H14BrN3O2S B13711987 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine

1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine

Cat. No.: B13711987
M. Wt: 320.21 g/mol
InChI Key: IXBRNLXBFHMGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C10H14BrN3O2S It is characterized by the presence of a bromopyridine moiety attached to a sulfonyl group, which is further connected to a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine typically involves the reaction of 6-bromopyridine-3-sulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions at reflux temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in suitable solvents.

Major Products:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: Sulfonic acids and corresponding amines.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: It is employed in the synthesis of advanced materials and specialty chemicals, including catalysts and ligands for metal-catalyzed reactions.

Mechanism of Action

The mechanism of action of 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine is largely dependent on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the active site of enzymes, while the sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

  • 4-[(5-Bromo-3-pyridinyl)sulfonyl]morpholine
  • 1-(6-Bromopyridin-3-yl)ethan-1-one
  • 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

Comparison: 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine is unique due to the presence of the methylpiperazine ring, which can enhance its solubility and bioavailability compared to similar compounds. The bromine atom on the pyridine ring also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H14BrN3O2S

Molecular Weight

320.21 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C10H14BrN3O2S/c1-13-4-6-14(7-5-13)17(15,16)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3

InChI Key

IXBRNLXBFHMGAJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.